molecular formula C20H19BrN2O2S B2955529 5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 898452-60-3

5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2955529
CAS No.: 898452-60-3
M. Wt: 431.35
InChI Key: OEYUHZQHWNPSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19BrN2O2S and its molecular weight is 431.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic synthesis highlights methodologies relevant to the synthesis of complex molecules featuring furan, thiophene, and isoquinoline structures. For instance, studies on the one-step synthesis of 5-acylisothiazoles from furans show the transformation of substituted furans into 5-acylisothiazoles under specific conditions, illustrating the type of chemical reactions that compounds similar to the one might undergo (Guillard et al., 2001). These synthetic routes offer insight into the creation and functionalization of furan-based compounds, which could be extrapolated to the synthesis of the specified compound.

Pharmacological Applications

The pharmacological potential of compounds featuring similar structural components has been explored in various studies. For instance, research on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their anti-bacterial activities against clinically isolated drug-resistant bacteria suggests that modifications on the furan moiety can lead to significant biological activities (Siddiqa et al., 2022). Such findings hint at the possible application of the compound in developing new antibacterial agents, provided its structural analogs exhibit similar activities.

Antitumor Activity

Compounds containing isoquinoline and thiophene units have been evaluated for their antitumor activity, indicating a potential research application of the specified compound in cancer therapy. For example, the study of substituted isoquinoline-1-carboxaldehyde thiosemicarbazones shows promising antineoplastic activity against leukemia in mice, pointing towards the potential antitumor applications of compounds with isoquinoline structures (Liu et al., 1995).

Properties

IUPAC Name

5-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c21-19-8-7-17(25-19)20(24)22-12-16(18-6-3-11-26-18)23-10-9-14-4-1-2-5-15(14)13-23/h1-8,11,16H,9-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYUHZQHWNPSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.